![molecular formula C6H4ClN3 B3026656 5-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1041864-02-1](/img/structure/B3026656.png)

5-chloro-7H-pyrrolo[2,3-d]pyrimidine

Übersicht

Beschreibung

5-chloro-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

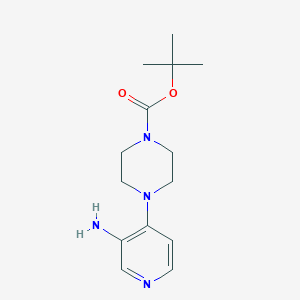

Synthesis of Novel Compounds

- A study outlines the synthesis of new 7,9-disubstituted 7H-1,2,3,4-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, achieved through diazotization or substitution reactions involving 4-chloro-5,7-disubstituted-7H-pyrrolo[2,3-d]pyrimidines. This process introduces a novel route for synthesizing 4-amino-5,7-disubstituted-7H-pyrrolo[2,3-d]pyrimidines through reductive ring cleavage (Dave & Shah, 1998).

Pharmaceutical Compounds Synthesis

- Another study describes the synthesis of 4,5‐disubstituted‐7‐(β‐d‐ribofuranosyl)pyrrolo[2,3‐d]pyrimidines, which are related to pyrrolo[2,3‐d]pyrimidine nucleoside antibiotics. This synthesis process involved a series of nucleophilic displacement reactions and provided insights into the potential biochemical significance of these derivatives (Hinshaw et al., 1969).

Creation of Tricyclic Purine Analogues

- Research focused on the synthesis of tricyclic ring systems, a purine analogue, resulted in the creation of several novel pyrrolo[2,3-d]pyrimidine derivatives. This synthesis utilized 4-chloro-7H-pyrrolo[2,3-d]pyrimidines and explored different reactions to achieve the desired tricyclic structure, highlighting the compound's potential in medicinal chemistry (Williams & Brown, 1995).

Large-Scale Synthesis for Pharmaceutical Applications

- A study presents a large-scale synthesis method for pyrrolo[2,3-d]pyrimidines, emphasizing their importance as pharmaceutically active compounds. The process is noted for its ecological and economical efficiency, demonstrating the compound's practicality in industrial-scale pharmaceutical production (Fischer & Misun, 2001).

Green Chemistry in Synthesis

- A green, Cu-catalyzed method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives was reported, highlighting an environmentally friendly approach in the synthesis of these compounds. This method is significant for its sustainability and potential in producing a variety of pyrrolo[2,3-d]pyrimidine derivatives (Wang et al., 2017).

Antiviral and Antiproliferative Activities

- Research into 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines revealed their antiproliferative and antiviral properties. This study suggests the potential use of these compounds in developing treatments for various viral infections and cancer (Pudlo et al., 1990).

Wirkmechanismus

Target of Action

The primary targets of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These enzymes play crucial roles in various cellular processes, including cell division, proliferation, and apoptosis.

Mode of Action

This compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction leads to changes in the cellular processes controlled by these enzymes, such as cell division and apoptosis.

Biochemical Pathways

For instance, the inhibition of Glycogen synthase kinase-3 beta could disrupt the Wnt signaling pathway, which plays a key role in cell proliferation and differentiation .

Result of Action

The action of this compound at the molecular and cellular level results in the inhibition of cell division and induction of apoptosis . This is evidenced by an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .

Eigenschaften

IUPAC Name |

5-chloro-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBDMVYIUGZSKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CN=CN=C2N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654984 | |

| Record name | 5-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041864-02-1 | |

| Record name | 5-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

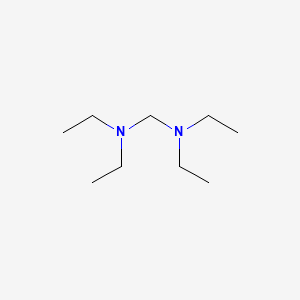

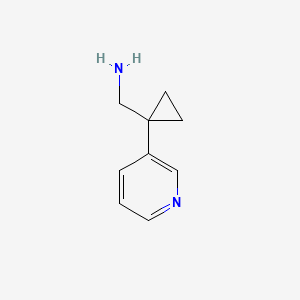

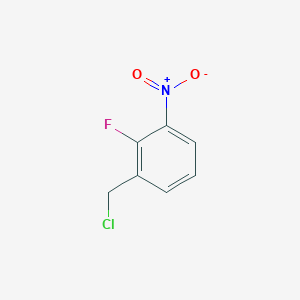

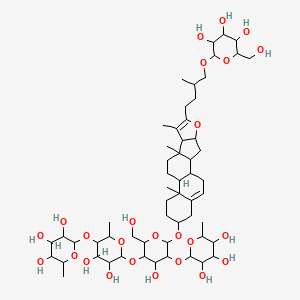

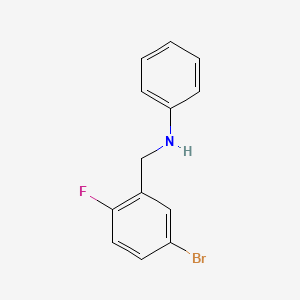

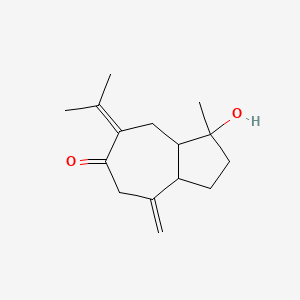

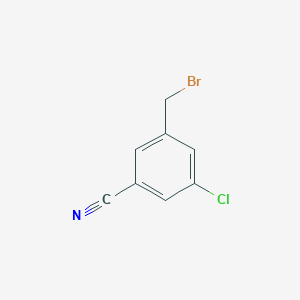

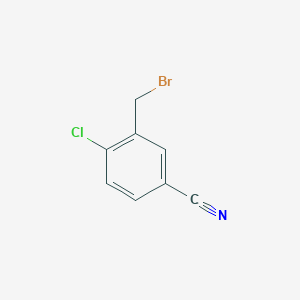

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

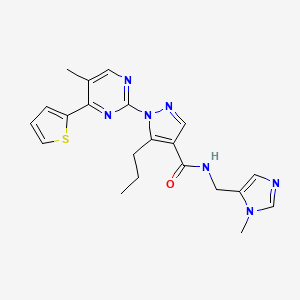

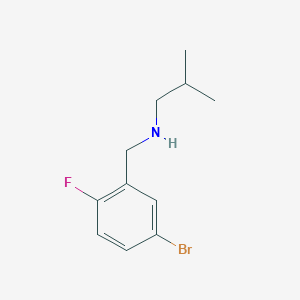

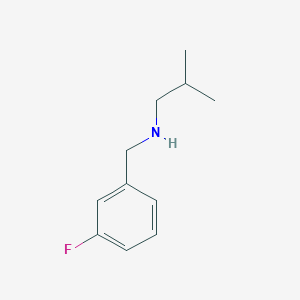

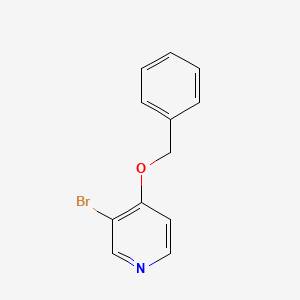

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.